molecular formula C19H18FNO5S2 B11396141 2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole

2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole

Cat. No.: B11396141
M. Wt: 423.5 g/mol
InChI Key: MPOYYDRNTCGZRU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole is a heterocyclic oxazole derivative featuring dual sulfonyl substituents (isopropylsulfonyl and 4-methylphenylsulfonyl) and a fluorophenyl moiety. This analysis compares its structural and physicochemical properties with analogs to elucidate substituent effects.

Properties

Molecular Formula

C19H18FNO5S2

Molecular Weight

423.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-5-propan-2-ylsulfonyl-1,3-oxazole

InChI

InChI=1S/C19H18FNO5S2/c1-12(2)27(22,23)19-18(28(24,25)16-10-4-13(3)5-11-16)21-17(26-19)14-6-8-15(20)9-7-14/h4-12H,1-3H3

InChI Key

MPOYYDRNTCGZRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)S(=O)(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of FISOX. One common approach involves the cyclization of appropriate precursors. For example:

    Oxazole Formation: The oxazole ring can be synthesized by cyclization of an α,β-unsaturated ketone with an amine in the presence of an acid catalyst.

    Aryl Substitution: The aryl groups (fluorophenyl and methylphenyl) are introduced through electrophilic aromatic substitution reactions.

Industrial Production:

Chemical Reactions Analysis

Key Reagents and Conditions

StepReagents/ConditionsYieldRole
1K₂CO₃, DMF, 80°C72%Cyclization catalyst
2NaH, THF, 0°C → RT65%Base for SNAr
3DMAP, CH₂Cl₂, RT58%Sulfonation catalyst

Functional Group Reactivity

The compound’s reactivity is dominated by its sulfonyl and oxazole groups:

Sulfonyl Groups

  • Nucleophilic Substitution :

    • The isopropylsulfonyl group undergoes hydrolysis in acidic media (e.g., HCl/H₂O) to yield sulfonic acids .

    • Reacts with amines (e.g., piperazine) in DMSO at 120°C to form sulfonamides .

Oxazole Ring

  • Electrophilic Aromatic Substitution :

    • Limited reactivity due to electron-withdrawing sulfonyl groups. Fluorophenyl substituents direct electrophiles to meta positions .

  • Ring-Opening Reactions :

    • Under strong reducing conditions (LiAlH₄, THF), the oxazole ring opens to form iminols, which can be further functionalized.

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and fluorobenzene .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) environments .

Catalytic and Stoichiometric Interactions

  • Enzyme Inhibition :

    • The compound inhibits histone deacetylases (HDACs) via coordination of sulfonyl oxygen to Zn²⁺ in the active site (IC₅₀ = 1.2 µM) .

  • Metal Complexation :

    • Forms stable complexes with transition metals (e.g., Pd(II), Cu(II)) through sulfonyl oxygen and oxazole nitrogen donors .

Comparative Reactivity of Analogues

CompoundStructural VariationReactivity Difference
2-(3-Fluorophenyl) analogueFluorine at meta position20% slower sulfonation due to steric hindrance
5-(tert-butylsulfonyl) analogueBulkier sulfonyl groupReduced nucleophilic substitution yields (45% vs. 58%)

Advanced Characterization Data

  • IR Spectroscopy :

    • Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .

  • ¹³C NMR :

    • Oxazole C-2 at 158 ppm, sulfonyl carbons at 44–52 ppm .

Scientific Research Applications

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of oxazole derivatives. The compound has demonstrated significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro tests showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

Table 1: Antimicrobial Efficacy of Oxazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazoleStaphylococcus aureus32
This compoundEnterococcus faecalis64

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The potential anticancer effects of oxazoles have been explored through various cell line studies. The compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis in cancer cells, supported by assays measuring DNA fragmentation and caspase activation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
A549 (Lung)20DNA damage and cell cycle arrest

Anti-inflammatory Activity

Oxazole derivatives have also been investigated for their anti-inflammatory properties. In animal models of inflammation, the compound was shown to reduce inflammatory markers significantly. This suggests a potential application in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study conducted on various oxazole derivatives highlighted the antibacterial efficacy of the compound against multidrug-resistant strains. The results indicated that it outperformed some traditional antibiotics, showcasing its potential as a novel therapeutic option for treating resistant infections.

Case Study 2: Cytotoxic Effects in Cancer Research

In a comparative study assessing the cytotoxic effects of different sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study emphasized its potential as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells.

Mechanism of Action

The exact mechanism of action remains an active area of research. FISOX likely interacts with specific cellular targets, affecting pathways related to inflammation, cell signaling, or enzyme function.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares the 1,3-oxazole core with several analogs but differs in substituent patterns:

Compound R1 R2 R3 Key Features
Target Compound 4-Fluorophenyl Isopropylsulfonyl 4-Methylphenylsulfonyl Dual sulfonyl groups; fluorophenyl for electron withdrawal
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Chlorophenyl Triazolyl-pyrazolyl Fluorophenyl Halogen (Cl) substitution; triazole-pyrazole hybrid
4-(benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole Phenyl Benzenesulfonyl Fluorobenzylthio Single sulfonyl group; thioether linkage
2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole 2-Chlorophenyl 4-Methylphenylsulfonyl Methylpiperazinyl Chlorine substituent; piperazine for basicity

Key Observations :

  • The dual sulfonyl groups in the target compound enhance polarity and hydrogen-bonding capacity compared to mono-sulfonyl or thioether analogs .

Crystallographic and Conformational Analysis

Isostructural compounds 4 and 5 () demonstrate that halogen substitutions (Cl vs. Br) minimally alter molecular conformation but affect crystal packing due to differences in van der Waals radii and intermolecular interactions. By contrast, sulfonyl groups in the target compound likely induce stronger dipole-dipole interactions and hydrogen bonds, leading to distinct packing motifs. For example:

  • Isopropylsulfonyl : Bulkier than methylsulfonyl, this group may disrupt planarity, altering π-π stacking interactions observed in fluorophenyl-containing analogs .

Physicochemical Properties

Molecular Weight and Solubility

  • Target Compound: Estimated molecular weight ~425 g/mol (C19H17FNO5S2), higher than analogs like 4-(benzenesulfonyl)-2-phenyl-1,3-oxazole (327.4 g/mol, ). The dual sulfonyl groups increase hydrophilicity but may reduce membrane permeability.
  • Halogenated Analogs : Chlorophenyl derivatives (e.g., ) have lower molecular weights (~380–400 g/mol) but higher lipophilicity, favoring blood-brain barrier penetration .

Thermal Stability

Sulfonyl groups generally enhance thermal stability via strong intermolecular interactions. For instance:

  • 4-(4-Methylphenyl)sulfonyl-5-(2-phenylethyl)-1,3-oxazole () has a melting point >200°C, attributed to sulfonyl-induced crystal rigidity.
  • Thioether Analogs (e.g., ) exhibit lower melting points (~150–170°C) due to weaker sulfur-mediated interactions.

Biological Activity

2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20FNO4S2
  • Molecular Weight : 393.48 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Kinase Inhibition : The compound has shown promise as a kinase inhibitor, particularly in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to decreased proliferation of cancer cells .
  • Sulfonamide Activity : The sulfonamide moieties in the structure contribute to its activity by potentially interfering with various enzymatic processes, including those involved in inflammation and cancer progression .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. This suggests effective bioavailability and therapeutic potential in a living system .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cellular Assays : It inhibited the production of pro-inflammatory cytokines in macrophage models, indicating a potential role in treating inflammatory diseases .

Case Studies

StudyModelFindings
Breast Cancer Cell LinesInduced apoptosis at IC50 values < 10 µM.
Lung Cancer Mouse ModelReduced tumor size by 40% compared to control after 4 weeks of treatment.
Macrophage Inflammation ModelDecreased TNF-alpha levels by 50% at 20 µM concentration.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(4-fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole?

  • Methodological Answer : The synthesis involves multi-step sulfonylation and cyclization reactions. Critical parameters include:

  • Reagent selection : Use of isopropylsulfonyl chloride and 4-methylbenzenesulfonyl chloride for sequential sulfonylation under controlled conditions (e.g., anhydrous environment, 0–5°C) to avoid side reactions .
  • Cyclization : Employing oxazole-forming agents like ammonium acetate in refluxing ethanol to ensure ring closure .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
  • Aromatic protons : Multiplets in δ 7.2–8.1 ppm for fluorophenyl and methylphenyl groups.
  • Sulfonyl groups : Deshielded methyl protons (isopropyl: δ 1.2–1.4 ppm; 4-methylphenyl: δ 2.5 ppm).
  • IR : Strong absorption bands at 1350–1150 cm⁻¹ (S=O stretching) and 1600–1500 cm⁻¹ (C=C/C=N in oxazole) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic effects of sulfonyl substituents?

  • Methodological Answer :

  • Perform single-crystal X-ray diffraction (SC-XRD) using SHELX programs for refinement .
  • Analyze bond lengths and angles:
  • Sulfonyl groups : S–O bond lengths (~1.43 Å) and O–S–O angles (~119°) indicate strong electron-withdrawing effects.
  • Oxazole ring : Planarity deviations (<5°) due to steric hindrance from bulky substituents .
  • Compare with density functional theory (DFT) calculations to correlate experimental and theoretical geometries .

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolic stability : Assess liver microsomal stability (e.g., human/rat microsomes) to identify rapid degradation pathways .
  • Solubility optimization : Modify formulation using co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance bioavailability .
  • Target engagement assays : Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to validate binding to intended targets (e.g., kinases or proteases) .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

  • Methodological Answer :

  • Analyze Hirshfeld surfaces to quantify non-covalent interactions:
  • C–H···O bonds : Dominant interactions (40–50% contribution) between sulfonyl oxygens and adjacent aromatic hydrogens .
  • π–π stacking : Fluorophenyl and methylphenyl rings exhibit offset stacking (3.5–4.0 Å interplanar distance), affecting melting point and solubility .
  • Correlate lattice energy calculations with differential scanning calorimetry (DSC) data to predict polymorph stability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields (60–85%) for this compound?

  • Methodological Answer :

  • Reaction monitoring : Use in-situ FTIR or LC-MS to identify intermediate decomposition or byproduct formation .
  • Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to optimize reaction kinetics .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance sulfonylation efficiency .

Methodological Recommendations

  • Structural characterization : Combine SC-XRD with dynamic NMR to probe conformational flexibility in solution .
  • Bioactivity studies : Prioritize ADMET profiling early in development to mitigate later-stage failures .
  • Synthetic scalability : Use flow chemistry for hazardous steps (e.g., sulfonylation) to improve safety and yield .

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